molecular formula C8H10N2OS B2499235 2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetonitrile CAS No. 1376155-87-1

2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetonitrile

Cat. No.: B2499235
CAS No.: 1376155-87-1
M. Wt: 182.24
InChI Key: NUCJKUWZYVTZIU-UHFFFAOYSA-N
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Description

2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetonitrile is a chemical compound with the molecular formula C8H10N2OS It is known for its unique structure, which includes a thiazole ring substituted with a methoxyethyl group and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetonitrile typically involves the reaction of appropriate thiazole derivatives with acetonitrile under controlled conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiazole derivative, followed by the addition of acetonitrile. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 2-[2-(1-Methoxyethyl)-1,3-thiazol-

Properties

IUPAC Name

2-[2-(1-methoxyethyl)-1,3-thiazol-4-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-6(11-2)8-10-7(3-4-9)5-12-8/h5-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCJKUWZYVTZIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CS1)CC#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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